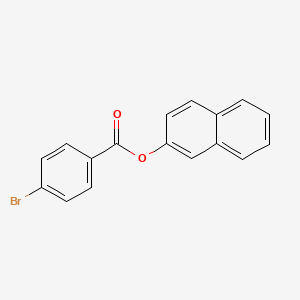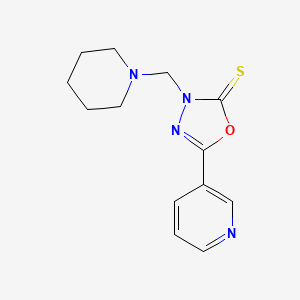![molecular formula C12H16N2O4S B5812905 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a complex organic compound that belongs to the class of thienyl derivatives. This compound is characterized by its unique structure, which includes a thienyl ring substituted with an aminocarbonyl group, an ethyl group, and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through a cyclization reaction involving sulfur-containing precursors and appropriate catalysts.
Substitution Reactions: The introduction of the aminocarbonyl, ethyl, and methyl groups onto the thienyl ring is achieved through substitution reactions. These reactions often require specific reagents and conditions, such as the use of alkyl halides and amines in the presence of a base.
Coupling Reactions: The final step involves coupling the substituted thienyl ring with a butanoic acid derivative. This step may involve the use of coupling agents like carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thienyl ring to a dihydrothienyl derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothienyl derivatives.
Applications De Recherche Scientifique
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, protein binding, and cellular uptake mechanisms.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with biological macromolecules, while the thienyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienyl Derivatives: Compounds with similar thienyl rings but different substituents, such as 4-{[3-(aminocarbonyl)-4-methyl-2-thienyl]amino}-4-oxobutanoic acid.
Aminocarbonyl Compounds: Compounds with similar aminocarbonyl groups but different ring structures, such as 4-{[3-(aminocarbonyl)-2-thienyl]amino}-4-oxobutanoic acid.
Uniqueness
The uniqueness of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Propriétés
IUPAC Name |
4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCVDJIUCQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)

![3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE](/img/structure/B5812887.png)

![3-{2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)

![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5812919.png)

